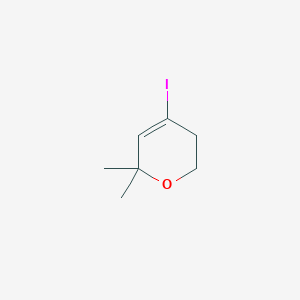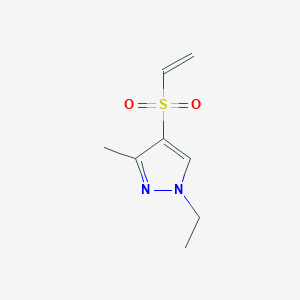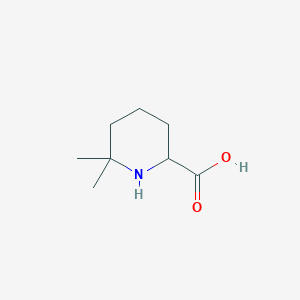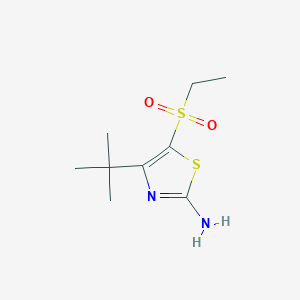![molecular formula C10H9F2NO2 B11783749 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethoxy group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and ethyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylphenol with difluoromethyl ether in the presence of a strong base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is also common in large-scale synthesis . These methods allow for efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular pathways, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby preventing cell division and inducing apoptosis in cancer cells . The difluoromethoxy group enhances its binding affinity to these targets, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)-2-ethylbenzo[d]oxazole
- 4-(Difluoromethoxy)-3-methylbenzo[d]oxazole
- 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole
Comparison: Compared to its analogs, 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, the ethyl group provides a balance between hydrophobicity and hydrophilicity, improving its solubility and bioavailability .
Eigenschaften
Molekularformel |
C10H9F2NO2 |
|---|---|
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-8-13-9-6(14-8)4-3-5-7(9)15-10(11)12/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
UPYSFJUHJQEQTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(O1)C=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)


![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)


![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)
